Cas no 227958-72-7 (methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate)
227958-72-7 structure
Product Name:methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
Numero CAS:227958-72-7
MF:C6H9N3O2S
MW:187.219559431076
CID:1414806
PubChem ID:54474128
Update Time:2025-10-18
methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3,4-Thiadiazole-2-propanoic acid, 5-amino-, methyl ester
- methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
- Z1217131817
- CJA95872
- AKOS022282126
- CS-0312202
- methyl3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
- SCHEMBL1241823
- DB-334513
- F88401
- 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-propionic acid methyl ester
- 227958-72-7
- CHEMBL4543062
- XKJBTZLTBJXIEN-UHFFFAOYSA-N
- EN300-79763
-
- Inchi: 1S/C6H9N3O2S/c1-11-5(10)3-2-4-8-9-6(7)12-4/h2-3H2,1H3,(H2,7,9)
- Chiave InChI: XKJBTZLTBJXIEN-UHFFFAOYSA-N
- Sorrisi: S1C(N)=NN=C1CCC(=O)OC
Proprietà calcolate
- Massa esatta: 187.04167
- Massa monoisotopica: 187.04154771g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 12
- Conta legami ruotabili: 4
- Complessità: 167
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.1
- Superficie polare topologica: 106Ų
Proprietà sperimentali
- PSA: 78.1
methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | M288923-10mg |
methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate |
227958-72-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M288923-50mg |
methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate |
227958-72-7 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | M288923-100mg |
methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate |
227958-72-7 | 100mg |
$ 210.00 | 2022-06-04 | ||
| Enamine | EN300-79763-0.05g |
methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate |
227958-72-7 | 95.0% | 0.05g |
$84.0 | 2025-02-20 | |
| Enamine | EN300-79763-0.1g |
methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate |
227958-72-7 | 95.0% | 0.1g |
$126.0 | 2025-02-20 | |
| Enamine | EN300-79763-0.25g |
methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate |
227958-72-7 | 95.0% | 0.25g |
$180.0 | 2025-02-20 | |
| Enamine | EN300-79763-0.5g |
methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate |
227958-72-7 | 95.0% | 0.5g |
$282.0 | 2025-02-20 | |
| Enamine | EN300-79763-1.0g |
methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate |
227958-72-7 | 95.0% | 1.0g |
$362.0 | 2025-02-20 | |
| Enamine | EN300-79763-2.5g |
methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate |
227958-72-7 | 95.0% | 2.5g |
$621.0 | 2025-02-20 | |
| Enamine | EN300-79763-5.0g |
methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate |
227958-72-7 | 95.0% | 5.0g |
$1052.0 | 2025-02-20 |
methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate Letteratura correlata
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
227958-72-7 (methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti